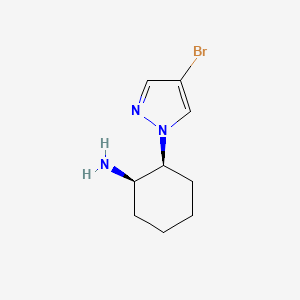
Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” is a synthetic organic molecule that features a cyclohexane ring substituted with a bromo-pyrazole moiety and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the bromo group or the pyrazole ring, leading to debromination or hydrogenation products.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Debrominated compounds, hydrogenated pyrazole derivatives.
Substitution: Aminated, thiolated, or alkoxylated products.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biochemical Probes: Used in the study of biological pathways and mechanisms.
Medicine
Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- (1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-amine
- (1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclohexan-1-amine
- (1R,2S)-2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-amine
Uniqueness
The presence of the bromo group in “rac-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine” may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs
特性
分子式 |
C9H14BrN3 |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
(1R,2S)-2-(4-bromopyrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H14BrN3/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h5-6,8-9H,1-4,11H2/t8-,9+/m1/s1 |
InChIキー |
KXLQXESTFJJXIB-BDAKNGLRSA-N |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)N)N2C=C(C=N2)Br |
正規SMILES |
C1CCC(C(C1)N)N2C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















